Dimethyldioxane

Catalog No.
S1504986
CAS No.
15176-21-3
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyldioxane

CAS Number

15176-21-3

Product Name

Dimethyldioxane

IUPAC Name

2,5-dimethyl-1,4-dioxane

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-5-3-8-6(2)4-7-5/h5-6H,3-4H2,1-2H3

InChI Key

AWBIJARKDOFDAN-UHFFFAOYSA-N

SMILES

CC1COC(CO1)C

Synonyms

1,4-DIOXANE,2,5-DIMETHYL-

Canonical SMILES

CC1COC(CO1)C

The exact mass of the compound Dimethyldioxane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Dimethyldioxane (CAS 15176-21-3), specifically the 2,5-dimethyl-1,4-dioxane isomer, is a sterically hindered cyclic diether utilized as a specialized solvent, an analytical standard for polymer upcycling, and a structural scaffold in asymmetric synthesis[1]. Unlike mainstream unhindered ethers, its dual methyl substitutions at the C2 and C5 positions provide a distinct balance of ether-like solvation with significant steric bulk, reducing unwanted coordination to sensitive catalysts [2]. For procurement, this compound is prioritized when standard solvents fail due to catalyst deactivation or insufficient thermal processing limits.

Generic substitution with the more common 1,4-dioxane frequently fails across both synthetic and analytical workflows. In catalytic processes, the lack of steric shielding in 1,4-dioxane allows it to strongly coordinate to and poison Lewis acid catalysts, whereas the methyl groups in 2,5-dimethyl-1,4-dioxane suppress this deactivation[1]. Thermally, substituting with 1,4-dioxane reduces the atmospheric reflux ceiling by over 16 °C, severely slowing reaction kinetics [2]. Furthermore, in the chemical recycling of polyethers, 1,4-dioxane is exclusively a marker for polyethylene glycol (PEG) and cannot be used to track or quantify the depolymerization of polypropylene glycol (PPG), which strictly requires 2,5-dimethyl-1,4-dioxane as the specific cyclic dimer standard [3].

Reduced Lewis Acid Coordination via Steric Shielding

The dual methyl substitutions at the 2 and 5 positions of the dioxane ring provide significant steric hindrance adjacent to the oxygen heteroatoms [1]. This shielding suppresses the solvent's ability to act as a strong Lewis base. In contrast, the unhindered baseline 1,4-dioxane strongly coordinates to electrophilic centers, frequently deactivating sensitive Lewis acid catalysts [2].

Evidence DimensionCoordination affinity / Catalyst poisoning potential
Target Compound DataSuppressed coordination due to C2/C5 methyl steric bulk
Comparator Or Baseline1,4-Dioxane (strongly coordinates and deactivates Lewis acids)
Quantified DifferenceProvides a non-coordinating cyclic ether environment
ConditionsLewis acid-catalyzed synthetic workflows

Buyers scaling Lewis acid-catalyzed syntheses must procure this hindered solvent to maintain high catalyst turnover rates that would otherwise be quenched by standard 1,4-dioxane.

Elevated Reflux Temperature for Accelerated Kinetics

2,5-dimethyl-1,4-dioxane exhibits an atmospheric boiling point of approximately 117.5 °C [1]. This is significantly higher than the standard 1,4-dioxane, which boils at 101.1 °C [2]. This ~16.4 °C differential allows chemists to conduct reactions at higher temperatures under standard atmospheric pressure without the need for specialized pressurized vessels.

Evidence DimensionAtmospheric Boiling Point
Target Compound Data117.5 °C
Comparator Or Baseline1,4-Dioxane (101.1 °C)
Quantified Difference+16.4 °C higher boiling point at 760 mmHg
ConditionsAtmospheric pressure reflux

Procuring a higher-boiling ether solvent allows for higher-temperature atmospheric reflux, significantly accelerating reaction kinetics for sluggish transformations.

Specificity as a Polypropylene Glycol (PPG) Depolymerization Marker

In the chemical upcycling of polyether waste, the choice of analytical standard is strictly dictated by the polymer backbone. 2,5-dimethyl-1,4-dioxane is the direct cyclic dimer product formed during the Lewis acid-catalyzed depolymerization of polypropylene glycol (PPG) [1]. Unsubstituted 1,4-dioxane is only generated from polyethylene glycol (PEG) and is entirely irrelevant for PPG analysis [1].

Evidence DimensionDepolymerization product specificity
Target Compound DataExclusive cyclic dimer marker for PPG cleavage
Comparator Or Baseline1,4-Dioxane (exclusive marker for PEG cleavage)
Quantified Difference100% specificity for PPG vs. 0% for 1,4-dioxane
ConditionsLewis acid-catalyzed depolymerization of polyethers

This compound is an essential procurement item for analytical laboratories needing to validate and quantify the catalytic efficiency of chemical recycling processes for PPG-based materials.

C2-Symmetric Scaffold for Asymmetric Synthesis

Unlike the completely achiral 1,4-dioxane, 2,5-dimethyl-1,4-dioxane possesses two stereocenters at the C2 and C5 positions [1]. This allows the molecule to exist in enantiopure (2R,5R) or (2S,5S) configurations, providing a rigid, C2-symmetric structural backbone[2]. Such symmetry is highly prized in the development of chiral auxiliaries and ligands, an application where the achiral baseline is fundamentally useless.

Evidence DimensionStereocenter availability and molecular symmetry
Target Compound Data2 stereocenters enabling C2-symmetric configurations
Comparator Or Baseline1,4-Dioxane (0 stereocenters, strictly achiral)
Quantified DifferenceProvides 2 stereocenters for asymmetric induction
ConditionsEnantioselective synthesis and chiral auxiliary development

Procurement for pharmaceutical R&D relies on this specific compound as a foundational building block for synthesizing C2-symmetric chiral auxiliaries and glycomimetics.

Specialty Solvent for Lewis Acid Catalysis

Procured as a sterically hindered solvent in catalytic workflows where standard unhindered ethers, such as 1,4-dioxane, would coordinate too strongly and deactivate sensitive Lewis acid catalysts [1].

Analytical Standard for Polypropylene Glycol (PPG) Upcycling

Utilized as the definitive cyclic dimer marker to quantify the depolymerization yield and catalytic efficiency of chemical recycling processes targeting PPG-based polyurethane waste streams [2].

Chiral Auxiliary and Ligand Synthesis

Selected over achiral analogs to serve as a rigid, C2-symmetric oxygenated heterocycle backbone in the development of enantiopure chiral auxiliaries, glycomimetics, and pharmaceutical intermediates[3].

High-Temperature Atmospheric Reflux Reactions

Chosen for ether-requiring synthetic steps where the 101 °C boiling limit of 1,4-dioxane results in unacceptably slow reaction kinetics, leveraging its ~117.5 °C boiling point to accelerate throughput without pressurized reactors [4].

Physical Description

Dimethyldioxanes appears as a water-white liquid. Less dense than water. Vapors are heavier than air. May severely irritate skin and eyes.

XLogP3

0.6

Flash Point

75 °F (NFPA, 2010)

Other CAS

15176-21-3
25136-55-4

Use Classification

Fire Hazards -> Flammable - 3rd degree

Dates

Last modified: 04-14-2024

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